molecular formula C13H10INO B14000580 4-Iodo-n-phenylbenzamide CAS No. 17370-92-2

4-Iodo-n-phenylbenzamide

Cat. No.: B14000580
CAS No.: 17370-92-2
M. Wt: 323.13 g/mol
InChI Key: RAZBBYZHYJBGLC-UHFFFAOYSA-N
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Properties

CAS No.

17370-92-2

Molecular Formula

C13H10INO

Molecular Weight

323.13 g/mol

IUPAC Name

4-iodo-N-phenylbenzamide

InChI

InChI=1S/C13H10INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)

InChI Key

RAZBBYZHYJBGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

This classical method involves converting 4-iodobenzoic acid to its acid chloride, followed by reaction with aniline.
Procedure :

  • 4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-iodobenzoyl chloride.
  • The acid chloride is then reacted with aniline in the presence of a base (e.g., pyridine) to yield 4-iodo-N-phenylbenzamide.

Key Data :

Parameter Value
Yield 72–85% (reported for analogous compounds)
Reaction Time 6–12 hours

Hexafluoroisopropanol (HFIP)-Promoted Coupling

A modified method adapted from patent CN111606820A uses HFIP as a solvent and m-chloroperoxybenzoic acid (m-CPBA) as an oxidant.
Procedure :

  • Combine 4-iodobenzoic acid (0.2 mmol), iodobenzene (0.3 mmol), m-CPBA (0.3 mmol), and HFIP (1 mL).
  • Heat at 40–80°C for 2–8 hours under reflux.
  • Extract with ethyl acetate, purify via column chromatography.

Key Data :

Parameter Value
Yield 98% (for structurally similar compounds)
Optimal Temperature 60°C

Triphenylphosphine (PPh₃)-Mediated Activation

This method, derived from PMC studies, employs PPh₃ and N-chlorophthalimide (NCP) to activate the carboxylic acid.
Procedure :

  • Mix 4-iodobenzoic acid (1 equiv), PPh₃ (1.5 equiv), NCP (1.5 equiv), and aniline (3 equiv) in CH₂Cl₂.
  • Stir at room temperature for 12 hours.

Key Data :

Parameter Value
Yield 90% (NMR yield)
Solvent Efficiency CH₂Cl₂ > EtOAc > CH₃CN

Palladium-Catalyzed Oxidative Coupling

A scalable approach from recent PMC research uses palladium acetate [Pd(OAc)₂] and sodium persulfate (Na₂S₂O₈).
Procedure :

  • React 4-iodo-N-methylbenzamide (1.0 g, 2.97 mmol) with Na₂S₂O₈ (3.56 mmol) and N-bromosuccinimide (NBS, 3.56 mmol) in trifluoroacetic acid (TFA).
  • Heat at 50°C for 3 hours, followed by column chromatography.

Key Data :

Parameter Value
Gram-Scale Yield 65–72%
Catalyst Loading 5 mol% Pd(OAc)₂

Comparative Analysis of Methods

Method Yield Reaction Time Scalability
Acid Chloride 72–85% 6–12 h Moderate
HFIP Coupling 98% 2–8 h High
PPh₃ Activation 90% 12 h Moderate
Pd-Catalyzed 65–72% 3–5 h High

Structural Characterization

Crystallographic data for analogous compounds (e.g., 2-iodo-N-phenylbenzamide) reveal:

Chemical Reactions Analysis

4-Iodo-n-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium acetate, triethylamine, and various solvents like dichloromethane and dimethylformamide. The major products formed depend on the specific reaction conditions but often include substituted benzamides and related aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-n-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in the proliferation of cancer cells . The compound interacts with these molecular targets, disrupting key signaling pathways and leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

4-Iodo-n-phenylbenzamide can be compared with other similar compounds, such as 2-iodobenzamide and other N-phenylbenzamide derivatives. These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring . The presence of the iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.

Similar compounds include:

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